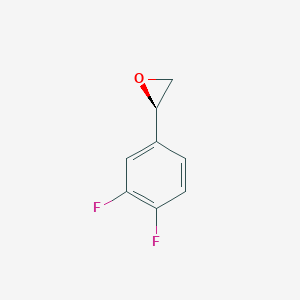

(S)-2-(3,4-Difluorophenyl)oxirane

Vue d'ensemble

Description

(S)-2-(3,4-Difluorophenyl)oxirane is a chiral epoxide compound characterized by the presence of a three-membered oxirane ring and a difluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of (S)-3,4-difluorostyrene using a chiral catalyst. The reaction conditions often include the use of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired enantiomer in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(3,4-Difluorophenyl)oxirane can undergo various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Further oxidation of the oxirane ring can lead to the formation of carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Conducted under anhydrous conditions with LiAlH4 in an ether solvent such as diethyl ether.

Oxidation: Performed using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Major Products Formed

Nucleophilic Substitution: β-substituted alcohols.

Reduction: Corresponding diols.

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Applications De Recherche Scientifique

Medicinal Chemistry

Chiral Building Block

(S)-2-(3,4-Difluorophenyl)oxirane is primarily utilized as a chiral intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine substituents, which can enhance the biological activity of the resultant compounds. For example, it has been employed in the synthesis of various pharmaceuticals, including anti-cancer agents and non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Synthesis of Antitumor Agents

Research has demonstrated that this compound can be used in the asymmetric synthesis of antitumor agents derived from natural products. Enzymatic methods utilizing epoxide hydrolases have shown promise in achieving high enantiomeric excess (ee) values, making this compound a critical component in developing effective cancer therapies .

Organic Synthesis

Hydrolytic Kinetic Resolution

The compound is also significant in hydrolytic kinetic resolution processes, where it serves as a substrate for producing enantiopure diols. This method benefits from the high specificity and efficiency of biocatalysts such as epoxide hydrolases. For instance, studies have reported that using immobilized enzymes can maintain productivity over multiple cycles, thus enhancing the sustainability of the synthetic process .

Data Table: Reaction Conditions and Yields

| Reaction Type | Yield (%) | Enantiomeric Excess (%) | Conditions |

|---|---|---|---|

| Hydrolytic Kinetic Resolution | 95.5 | 98.92 | Under nitrogen protection; THF solvent; 10°C |

| Asymmetric Synthesis | 84 | 87 | Using N-methylmorpholine N-oxide; dichloromethane/ethanol solvent |

Analytical Applications

Quality Control and Method Development

this compound is suitable for use in analytical method development and validation processes within pharmaceutical settings. Its role as a reference standard in quality control (QC) applications ensures the reliability and accuracy of analytical results in drug formulation and testing .

Research and Development

Intermediates for New Drug Applications

The compound is frequently utilized as an intermediate in research and development (R&D) projects aimed at creating new drugs. Its ability to modify molecular properties through fluorination makes it an attractive candidate for synthesizing novel therapeutic agents .

Mécanisme D'action

The mechanism of action of (S)-2-(3,4-Difluorophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-(4-Fluorophenyl)oxirane

- (S)-2-(3,5-Difluorophenyl)oxirane

- (S)-2-(3,4-Dichlorophenyl)oxirane

Uniqueness

(S)-2-(3,4-Difluorophenyl)oxirane is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution pattern can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar epoxides.

Activité Biologique

(S)-2-(3,4-Difluorophenyl)oxirane, a chiral epoxide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antiplasmodial effects, synthesis methods, and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₈H₆F₂O

- Structure : The compound features a difluorophenyl group attached to an oxirane ring, characterized by two fluorine atoms at the 3 and 4 positions of the phenyl ring. The stereochemistry indicated by the (S) configuration plays a critical role in its biological interactions.

Antiplasmodial Activity

Research indicates that this compound exhibits significant antiplasmodial activity , particularly against Plasmodium falciparum, the causative agent of malaria. A study published in the Malaria Journal demonstrated promising in vitro activity, suggesting that this compound could be effective in treating malaria infections. However, further studies are necessary to evaluate its efficacy and safety in vivo .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Epoxide Reactivity : The strained three-membered oxirane ring is highly reactive and can interact with nucleophiles in biological systems.

- Target Interactions : Investigations are ongoing to identify specific molecular targets within the Plasmodium species that may be affected by this compound.

Synthesis Methods

This compound can be synthesized through various methods. Common synthetic routes include:

- Epoxidation of Alkenes : Utilizing peracids to convert alkenes into epoxides.

- Chiral Catalysis : Employing chiral catalysts to ensure the formation of the (S) enantiomer selectively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(2,4-Difluorophenyl)oxirane | Difluorophenyl group | Different position of fluorine atoms |

| 2-(3-Fluorophenyl)oxirane | Monofluorinated phenyl group | Less steric hindrance |

| 2-(3-Chlorophenyl)oxirane | Chlorinated phenyl group | Different halogen substitution |

The unique difluoro substitution pattern of this compound enhances its biological activity compared to other similar compounds .

Case Studies and Research Findings

- In Vitro Studies : Initial studies have shown that this compound has a notable effect on inhibiting the growth of Plasmodium falciparum in laboratory settings. These findings warrant further exploration into dosage and delivery mechanisms for potential therapeutic applications.

- Safety and Efficacy Assessments : Ongoing research aims to evaluate the safety profile of this compound in vivo, focusing on possible side effects and interactions with other medications.

Propriétés

Numéro CAS |

1006376-63-1 |

|---|---|

Formule moléculaire |

C8H6F2O |

Poids moléculaire |

156.13 g/mol |

Nom IUPAC |

(2R)-2-(3,4-difluorophenyl)oxirane |

InChI |

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |

Clé InChI |

UNJRFWWCCAHSRB-QMMMGPOBSA-N |

SMILES |

C1C(O1)C2=CC(=C(C=C2)F)F |

SMILES isomérique |

C1[C@H](O1)C2=CC(=C(C=C2)F)F |

SMILES canonique |

C1C(O1)C2=CC(=C(C=C2)F)F |

Key on ui other cas no. |

1006376-63-1 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.